N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide
CAS No.:
Cat. No.: VC16381318
Molecular Formula: C15H18N2O4S2
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18N2O4S2 |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | N-[3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide |
| Standard InChI | InChI=1S/C15H18N2O4S2/c1-3-14(18)16-15-17(10-5-4-6-11(7-10)21-2)12-8-23(19,20)9-13(12)22-15/h4-7,12-13H,3,8-9H2,1-2H3 |
| Standard InChI Key | CMBDGYNIZMELAK-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=CC=C3)OC |
Introduction
N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]propanamide is a complex organic compound featuring a unique structural arrangement that combines elements of thieno[3,4-d]thiazole and propanamide. This compound includes a tetrahydrothieno ring system with significant functional groups such as methoxy and propanamide moieties, which contribute to its potential biological activity and chemical reactivity.
Synthesis and Chemical Reactions
The synthesis of N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]propanamide involves multi-step organic reactions. These reactions typically require controlled conditions, such as specific temperatures, catalysts, and solvents, to ensure high yield and purity of the final product. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often used to monitor the reaction progress and confirm the structure of intermediates.
Biological Activity and Potential Applications
Compounds with similar structural features often exhibit significant biological activities, including antimicrobial, anti-inflammatory, or anticancer properties. The unique combination of functional groups in N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]propanamide may enhance its biological activity compared to simpler analogs, providing a rich platform for further chemical modification and potential therapeutic applications.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(3-methoxyphenyl)-2-phenylacetamide | Contains methoxy and phenyl groups | Antiviral activity against morbillivirus |
| N-(4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide | Thiazole ring with dichlorophenyl substitution | Potential anticancer properties |
| N-(4-(chloromethyl)-1,3-thiazol-2-yl)-N-(2-methoxyphenyl)acetamide | Chloromethyl thiazole derivative | Antimicrobial effects |
| N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]propanamide | Tetrahydrothieno structure with methoxy and propanamide groups | Potential for diverse biological activities |
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